4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a phenylallylidene group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-phenylallylideneamine with 5-(m-tolyl)-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole ring or the phenylallylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine or thiol derivatives.
Scientific Research Applications
4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may bind to and inhibit the activity of certain enzymes, thereby disrupting metabolic processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Phenylallylidene)amino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol
- 4-((3-Phenylallylidene)amino)-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol
- 4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-one
Uniqueness
4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and phenylallylidene group contribute to its reactivity and potential bioactivity, making it a valuable compound for research and development.
Properties
CAS No. |
478256-13-2 |
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Molecular Formula |
C18H16N4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16N4S/c1-14-7-5-11-16(13-14)17-20-21-18(23)22(17)19-12-6-10-15-8-3-2-4-9-15/h2-13H,1H3,(H,21,23)/b10-6+,19-12+ |
InChI Key |
DFPWXJAVFNUMOQ-ATFGCDJJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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